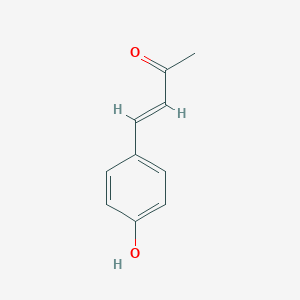![molecular formula C23H22ClN5O5S B051987 N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide CAS No. 121629-10-5](/img/structure/B51987.png)
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CC-122 and is a member of the class of drugs known as immunomodulatory drugs (IMiDs).
Wirkmechanismus
The mechanism of action of CC-122 involves its binding to cereblon, which leads to the degradation of specific proteins involved in cell growth and survival. This results in the induction of apoptosis in cancer cells and the suppression of the immune system in autoimmune diseases.
Biochemische Und Physiologische Effekte
CC-122 has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of the immune system in autoimmune diseases, and the inhibition of inflammatory responses. Additionally, CC-122 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CC-122 in lab experiments is its specificity for cereblon, which allows for the selective targeting of specific proteins involved in cell growth and survival. Additionally, CC-122 has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
One limitation of using CC-122 in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of CC-122.
Zukünftige Richtungen
There are several future directions for research involving CC-122, including:
1. Further exploration of its potential applications in cancer therapy, autoimmune diseases, and inflammatory disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of CC-122.
3. Investigation of the potential side effects and long-term effects of CC-122.
4. Exploration of the potential use of CC-122 in combination with other drugs to improve its efficacy.
5. Investigation of the potential use of CC-122 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, CC-122 is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its potential benefits and limitations, as well as its potential side effects and long-term effects.
Synthesemethoden
The synthesis of CC-122 involves a multi-step process that includes the reaction of phthalic anhydride with 3-aminopropyltriethoxysilane to form the intermediate compound phthalimido-propyltriethoxysilane. This intermediate is then reacted with 4-chloro-3-methyl-1H-pyrazole-5-amine to form the desired product, CC-122.
Wissenschaftliche Forschungsanwendungen
CC-122 has been shown to have potential applications in a variety of scientific research areas, including cancer therapy, autoimmune diseases, and inflammatory disorders. Research has shown that CC-122 can induce apoptosis in cancer cells by targeting the cereblon protein, which is involved in the regulation of cell growth and survival.
Eigenschaften
CAS-Nummer |
121629-10-5 |
|---|---|
Produktname |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Molekularformel |
C23H22ClN5O5S |
Molekulargewicht |
516 g/mol |
IUPAC-Name |
[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22ClN5O5S/c1-13-8-10-16(11-9-13)35(32,33)34-28-20(25-21-19(24)15(3)26-27-21)14(2)12-29-22(30)17-6-4-5-7-18(17)23(29)31/h4-11,14H,12H2,1-3H3,(H2,25,26,27,28) |
InChI-Schlüssel |
XXRYKHYEYKLICF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
Synonyme |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




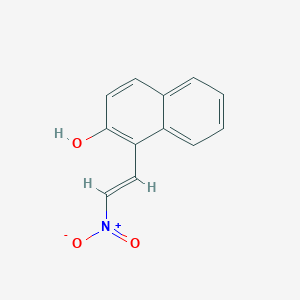
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
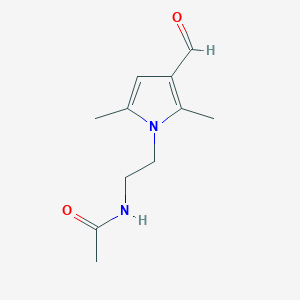
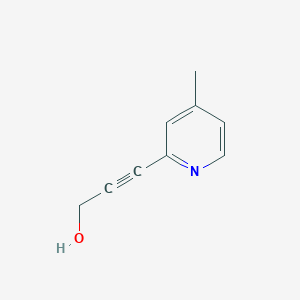
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

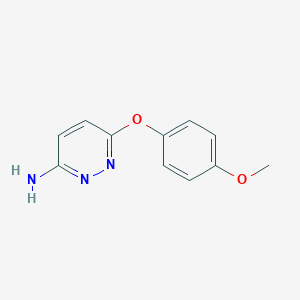
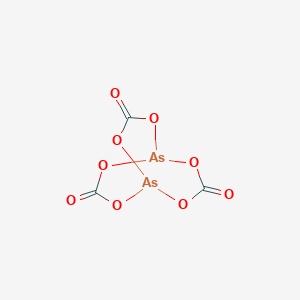
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
